tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-3-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)6-10(17)14-9(13)7-16/h9,16H,4-8H2,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNLMJMGLDXXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)NC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Multi-step synthesis from heterocyclic precursors
Route B: Direct functionalization of a pre-formed spirocyclic scaffold
This approach involves starting with a pre-formed diazaspiro compound and selectively introducing hydroxymethyl and keto groups via:
- Hydroxymethylation at the desired nitrogen or carbon positions.
- Selective oxidation to form the keto functionality.
- Esterification with tert-butyl groups.
This route is favored in industrial synthesis for its modularity and higher yields, as indicated in patent literature.
Key Reagents and Conditions
Research Findings and Data Tables
Table 1: Summary of Synthetic Methods
Table 2: Typical Reaction Conditions
Notes on Optimization and Industrial Relevance
Recent research emphasizes the importance of optimizing reaction conditions to maximize yield and purity. For example, controlling temperature during hydroxymethylation prevents overreaction, and using selective oxidants ensures the keto group is introduced without degrading sensitive functionalities.
Industrial synthesis often employs continuous flow reactors to improve control over reaction parameters, reduce waste, and enhance scalability. Patents disclose the use of specific catalysts and solvents to streamline the process, with some reports indicating yields exceeding 80% under optimized conditions.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxymethyl group to a carboxyl group or other oxidized derivatives.
Reduction: Reduction reactions can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace functional groups on the spirocyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents like dimethylformamide (DMF) or acetonitrile, are employed.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a lead structure in the development of new pharmaceuticals due to its ability to interact with biological targets:
- Enzyme Inhibition : Research indicates that derivatives of diazaspiro compounds exhibit inhibition against various enzymes, including acetylcholinesterase and α-glucosidase. These properties suggest potential applications in treating diseases such as Alzheimer's and Type 2 Diabetes Mellitus .
- Antimicrobial Activity : Preliminary studies have demonstrated that compounds similar to tert-butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate possess antimicrobial properties against both gram-positive and gram-negative bacteria, making them candidates for antibiotic development .
Case Study 1: Antimicrobial Efficacy
A study published in the Turkish Journal of Chemistry explored the antimicrobial effects of various substituted diazaspiro compounds, including derivatives of tert-butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as an antimicrobial agent .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibitors, researchers synthesized a series of diazaspiro compounds and evaluated their inhibitory effects on acetylcholinesterase and α-glucosidase. The findings suggested that these compounds could serve as effective therapeutic agents for neurodegenerative diseases and metabolic disorders .
Summary Table of Applications
Mechanism of Action
The mechanism by which tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Key analogues differ in substituent patterns on the spirocyclic core, influencing physicochemical and biological properties:
*Estimated based on similar structures.
Key Observations:
Ketone (oxo) groups (e.g., at position 6 or 8) contribute to hydrogen-bonding networks, as seen in crystallographic studies .
Synthetic Accessibility :
- Benzyl-substituted derivatives (e.g., 12a in ) are synthesized via alkylation (benzyl bromide) with moderate yields (60%).
- Hydrogenation (e.g., Pd/C under H₂) is a common method for reducing protective groups or modifying substituents .
Crystallographic Insights :
Biological Activity
Chemical Structure and Properties
Tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, with the CAS number 1422344-27-1, is a complex organic compound featuring a unique spirocyclic structure. Its molecular formula is and it has a molecular weight of approximately 270.3254 g/mol. The compound includes functional groups such as a tert-butyl group, a hydroxymethyl group, and an oxo group, which contribute to its distinctive chemical properties and potential biological activities .
The biological activity of tert-butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is primarily attributed to its interactions with various biological systems. The presence of the hydroxymethyl group may enhance its solubility and reactivity, making it a promising candidate for drug development and other applications .
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for evaluating its therapeutic potential. Interaction studies are essential to determine how the compound behaves in biological systems, including absorption, distribution, metabolism, and excretion (ADME) profiles .
Potential Applications
The compound shows promise in several fields including medicinal chemistry, synthetic biology, and materials science. Its unique structure may allow it to serve as a scaffold for the development of new drugs targeting specific diseases or conditions .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted to highlight the uniqueness of tert-butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate against structurally similar compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate | Spirocyclic | Hydroxymethyl group enhances solubility |
| Tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate | Spirocyclic | Lacks hydroxymethyl group |
| 2,6-Di-tert-butyl-4-methylphenol (BHT) | Phenolic | Lacks spirocyclic framework |
This table illustrates how tert-butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate stands out due to its complex structure that may provide unique biological properties not found in simpler compounds .
Experimental Studies
Recent studies have focused on synthesizing derivatives of this compound to explore enhanced biological activity. For instance, modifications to the spirocyclic core have been shown to influence anti-cancer properties against specific cell lines . These findings suggest that systematic modifications can lead to compounds with improved efficacy.
Q & A
Q. What are the recommended spectroscopic and crystallographic methods for characterizing the molecular structure of this compound?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the spirocyclic framework and hydrogen-bonding networks. The compound crystallizes in an orthorhombic system (e.g., P2₁2₁2₁ space group) with both five-membered rings adopting envelope conformations. Key parameters include C–C bond lengths (mean 1.53 Å) and N–H⋯O hydrogen bonds (2.8–3.0 Å, 160–170° angles) linking molecules into chains . Refinement using SHELXL97 with a data-to-parameter ratio >9.9 ensures accuracy. Complement with H/C NMR to confirm functional groups (e.g., tert-butyl at δ ~1.4 ppm) and IR for carbonyl (ν ~1700 cm) validation .
Q. How should researchers handle and store this compound to maintain stability during experiments?
Answer: Store refrigerated (2–8°C) in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the hydroxymethyl or ester groups. Avoid prolonged exposure to humidity, heat (>25°C), or strong acids/bases. Decomposition under fire releases CO and NOₓ, necessitating dry-chemical extinguishers . Use electrostatic-safe handling protocols to mitigate ignition risks .
Q. What synthetic routes are feasible for introducing substituents to the diazaspiro core?
Answer: The hydroxymethyl group at C6 is reactive for derivatization. Example strategies:
- Alkylation/arylation : Use benzyl bromide or phenethyl halides under basic conditions (e.g., K₂CO₃/DMF, 50°C) to functionalize the N7 position, as demonstrated for analogous spiro compounds (60–70% yields) .
- Protection/deprotection : Employ Boc (tert-butoxycarbonyl) or Fmoc groups to selectively modify the secondary amine while preserving the spirocyclic integrity .
Advanced Research Questions
Q. How can conformational flexibility of the diazaspiro core impact its biological or catalytic activity?
Answer: The envelope conformations of the five-membered rings (observed via SC-XRD) create a semi-rigid scaffold, favoring interactions with chiral targets (e.g., enzymes or receptors). Molecular dynamics simulations (AMBER/CHARMM) can model ring puckering (θ = 10–15°) and predict steric effects on binding. For instance, the tert-butyl group imposes axial chirality, influencing enantioselectivity in asymmetric catalysis .
Q. What experimental and computational approaches resolve discrepancies in hydrogen-bonding geometries observed in crystallographic data?
Answer: Discrepancies in N–H⋯O bond lengths (e.g., 2.85 Å vs. 3.10 Å) may arise from thermal motion or disorder. Strategies:
- Multi-temperature XRD : Collect data at 100 K and 298 K to assess thermal ellipsoids .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., dₙₒᵣₘ = 0.6–1.0) to validate packing motifs .
- DFT optimization : Compare experimental geometries with B3LYP/6-31G(d) calculations to identify outliers .
Q. How does the hydroxymethyl group influence reactivity in nucleophilic or oxidative environments?
Answer: The hydroxymethyl (–CH₂OH) group undergoes oxidation to a carbonyl (e.g., with Dess-Martin periodinane) or esterification (e.g., acetic anhydride/pyridine). Under basic conditions, intramolecular cyclization may occur via nucleophilic attack on the adjacent carbonyl, forming a γ-lactone. Monitor via TLC (Rf shift) and LC-MS ([M+H]+ = 241.2) .
Q. What strategies optimize crystallization for challenging derivatives of this compound?
Answer:
- Solvent screening : Use vapor diffusion (e.g., hexane/EtOAC) or slow evaporation (CHCl₃/MeOH) to grow diffraction-quality crystals.
- Additive-driven nucleation : Introduce trace ionic liquids (e.g., [BMIM]Cl) to reduce lattice defects .
- Cryoprotection : Soak crystals in 20% glycerol before flash-cooling to 100 K for high-resolution data .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
